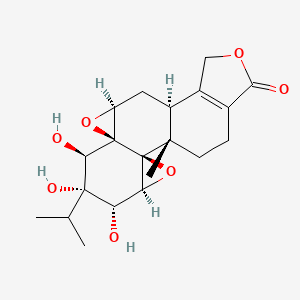

Epi-triptolide

Description

BenchChem offers high-quality Epi-triptolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epi-triptolide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H26O7 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

DYVDZVMUDBCZSA-CIVMWXNOSA-N |

Isomeric SMILES |

CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Triptolide (CAS 38748-32-2): Properties, Mechanisms, and Experimental Protocols

Triptolide, a potent diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F (Thunder God Vine), represents a fascinating and challenging molecule for the scientific community.[1][2][3] Its broad spectrum of potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects, positions it as a compound of significant therapeutic interest.[4][5][6][7] However, its clinical translation is hampered by significant challenges, namely its poor water solubility and a narrow therapeutic window due to systemic toxicity.[3][6][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of Triptolide. We will explore not just what it does, but how it does it, and provide validated, step-by-step protocols that are crucial for reproducible research. The causality behind experimental choices is emphasized, ensuring that the methodologies described are not just recipes, but self-validating systems for rigorous scientific inquiry.

Note on Nomenclature: The CAS number 38748-32-2 is definitively assigned to Triptolide. While its stereoisomer, 14-epi-triptolide, is a related compound also found in synthetic preparations, this guide will focus on the properties and activities associated with the primary Triptolide structure corresponding to the provided CAS number.[2]

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. Handling, storage, and solubilization are critical first steps that dictate the reliability of all subsequent data. Triptolide is a solid, appearing as a white to yellowish crystalline powder, and is known to be sensitive to heat.[1][4]

From a practical standpoint, the most critical parameter for in vitro work is solubility. Triptolide is poorly soluble in water but readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][9][10] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO (e.g., 10 mM) is standard practice.[10] This stock must be stored correctly, typically at -20°C or -80°C, to maintain stability.[9][11] When preparing working solutions, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, generally well below 0.5%.

Table 1: Physicochemical Data for Triptolide (CAS: 38748-32-2)

| Property | Value | Source(s) |

| CAS Number | 38748-32-2 | [4][5][11] |

| Synonyms | PG490, NSC 163062 | [5][12] |

| Molecular Formula | C₂₀H₂₄O₆ | [4][5] |

| Molecular Weight | 360.4 g/mol | [4][5][11] |

| Appearance | White to almost white or yellowish crystalline powder | [1][4][5] |

| Melting Point | 226-235 °C | [4][9] |

| Solubility | Slightly soluble in water; Soluble in DMSO (e.g., 7 mg/mL), methanol, ethanol, chloroform, acetone | [1][9][10] |

| Purity | Typically ≥98% (HPLC) | [4][5] |

| Storage | Powder: Refrigerated (0-10°C) or -20°C for long-term (3 years). In DMSO: -20°C (up to 3 months) or -80°C (up to 1 year). | [4][9][11] |

| Stability | Heat sensitive; can decompose in the presence of acid or base. | [1] |

Part 2: The Molecular Mechanism of Action

Triptolide's potent effects stem from its ability to modulate fundamental cellular processes, primarily transcription. Its mechanism is multi-faceted, but two core pathways are exceptionally well-documented: inhibition of global transcription via the TFIIH complex and suppression of inflammatory responses via the NF-κB pathway.

Global Transcription Inhibition via XPB

The primary molecular target of Triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a DNA helicase subunit of the general transcription factor TFIIH.[2] Triptolide contains a crucial 12,13-epoxide ring which forms an irreversible covalent bond with a cysteine residue (Cys342) on the XPB protein.[2] This binding event inhibits the DNA-dependent ATPase activity of TFIIH.

The Causality: TFIIH is essential for two critical cellular functions: initiating transcription by RNA Polymerase II (RNAPII) and nucleotide excision repair (NER) of damaged DNA.[6] By inactivating TFIIH, Triptolide causes a global shutdown of transcription, leading to the rapid depletion of short-lived mRNAs that code for key proteins involved in cell survival, proliferation, and inflammation.[13] This explains its broad and potent anti-proliferative and pro-apoptotic effects across various cancer types.[2][8]

Inhibition of the NF-κB Signaling Pathway

One of the most significant consequences of Triptolide's transcriptional inhibition is the profound suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][11] NF-κB is a master regulator of inflammation, immunity, and cell survival. In resting cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory and pro-survival genes.

Triptolide disrupts this pathway at multiple levels. It can prevent the degradation of IκBα and inhibit the transactivation function of the p65 subunit, thereby blocking NF-κB from activating its target genes.[3][11] This mechanism is central to its potent anti-inflammatory and immunosuppressive properties.[2][14]

Caption: Triptolide's inhibition of the NF-κB signaling pathway.

Part 3: Pharmacological Activities & Applications

Triptolide's potent mechanisms translate into a wide array of pharmacological effects, making it a valuable tool for studying various disease models.

Anti-inflammatory and Immunosuppressive Effects

Triptolide is a powerful suppressor of inflammatory and immune responses.[7][14] It has been shown to be effective in animal models of rheumatoid arthritis, lupus, and organ transplant rejection.[9][12][14] Its activity is mediated by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-2, IL-6, and chemokines.[2][14][15] It also inhibits the proliferation and activation of immune cells like T-cells and macrophages.[2][6]

Anti-Cancer Activity

Triptolide exhibits broad-spectrum and potent anti-cancer activity against numerous cancer types, including pancreatic, lung, breast, and hematological malignancies.[2][8][12] Its efficacy extends to drug-resistant cancer cells, making it a compound of interest for overcoming therapeutic failure.[2] The primary anti-cancer mechanisms include:

-

Induction of Apoptosis: Triptolide triggers programmed cell death by activating caspases (like caspase-3 and -9) and modulating the expression of apoptosis-related proteins.[2][7] It can induce apoptosis through both p53-dependent and p53-independent pathways.[11]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often in the S-phase.[2][7]

-

Inhibition of Angiogenesis and Metastasis: Triptolide can prevent the formation of new blood vessels that tumors need to grow and can inhibit the invasion and migration of cancer cells.[2][3]

Table 2: Examples of Triptolide's In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Effect | Effective Concentration | Source(s) |

| A549, H1299, etc. | Non-Small Cell Lung Cancer | Reduced Viability | 50 nM | [12] |

| PANC-1 | Pancreatic Cancer | Enhanced Gemcitabine Sensitivity | 40 ng/mL (~111 nM) | [16] |

| MCF-7 | Breast Cancer | Induction of Atypical Apoptosis | Not specified, but effective | [7] |

| U937 | Leukemia | Induction of Apoptosis | 25 nM | [17] |

| ALL Cells | Acute Lymphoblastic Leukemia | XIAP Suppression, Apoptosis | 10 - 100 nM | [17] |

Part 4: Key Experimental Protocols

Reproducibility is paramount in science. The following protocols are provided as robust, validated starting points for investigating Triptolide's effects in vitro.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of Triptolide. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., PANC-1, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of Triptolide in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Triptolide (e.g., 0, 10, 25, 50, 100, 200 nM) or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for NF-κB Pathway Proteins

This protocol validates Triptolide's mechanism by assessing its effect on key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit.

Principle: Western blotting uses antibodies to detect specific proteins in a sample, allowing for the quantification of changes in protein expression or phosphorylation state.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with Triptolide (e.g., 100 nM) for a short period (e.g., 1-2 hours) before stimulating with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, Triptolide only, TNF-α only).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[15]

-

Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[15] This ensures equal loading of protein for each sample.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-phospho-IκBα, anti-p65, anti-β-actin as a loading control) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control (β-actin).

Caption: General workflow for in vitro analysis of Triptolide.

References

-

Fengchen Group Co., Ltd. Triptolide BP EP USP CAS 38748-32-2. Fengchen. [Link]

-

ResearchGate. Anti-inflammatory effect(s) of triptolide on RA. [Link]

-

Titov, D. V., et al. (2011). The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair. Molecules. [Link]

-

Li, X., et al. (2022). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine. [Link]

-

Wang, G., et al. (2021). Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis. Molecules. [Link]

-

Li, Y., et al. (2022). Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex. Frontiers in Oncology. [Link]

-

Noel, J., & Al-Habeeb, A. (2016). Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review. Avicenna journal of phytomedicine. [Link]

-

Zhou, Z. L., et al. (2018). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers in Pharmacology. [Link]

-

Li, Y., et al. (2015). Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method. Molecules. [Link]

-

Wikipedia. Triptolide. [Link]

-

Ge, M., et al. (2023). Antitumor mechanisms and future clinical applications of the natural product triptolide. Journal of Translational Medicine. [Link]

-

Vispé, S., et al. (2009). Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA. Molecular Cancer Therapeutics. [Link]

-

Khan, I., et al. (2023). Mechanisms of cancer cell death induction by triptolide: A comprehensive overview. Phytomedicine Plus. [Link]

-

Chen, B. J., et al. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology. [Link]

-

Liu, H., et al. (2018). Triptolide enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling. Oncology Letters. [Link]

Sources

- 1. Triptolide BP EP USP CAS 38748-32-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triptolide | 38748-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Triptolide | CAS 38748-32-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]

- 9. Triptolide | 38748-32-2 [chemicalbook.com]

- 10. Triptolide | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis [mdpi.com]

- 16. Triptolide enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Triptolide and its C-14 Epimer

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Triptolide, a diterpenoid triepoxide from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anticancer properties. Its therapeutic potential is, however, hampered by a narrow therapeutic window and significant toxicity. The complex stereochemistry of triptolide, particularly the orientation of the hydroxyl group at the C-14 position, is critical to its biological activity. This technical guide provides a comprehensive comparison of the biological activities of triptolide and its naturally occurring epimer, 14-epi-triptolide. While direct comparative studies are scarce, this guide synthesizes available data on triptolide's mechanism of action and structure-activity relationships to provide a scientifically grounded perspective on the anticipated differences in the biological profiles of these two stereoisomers. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to conduct their own comparative analyses, thereby fostering a deeper understanding of the therapeutic potential and toxicological profiles of these compounds.

Introduction: The Potent and Perilous Profile of Triptolide

Triptolide is a natural product that has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including autoimmune and inflammatory diseases. Modern scientific investigation has validated these traditional uses, revealing triptolide's broad spectrum of biological activities. It exerts potent cytotoxic effects against a wide range of cancer cell lines and demonstrates remarkable efficacy in animal models of inflammation and autoimmune disorders.

The primary mechanism of action of triptolide is the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which is essential for RNA polymerase II (Pol II)-mediated transcription. By binding to a cysteine residue in XPB, triptolide stalls transcription, leading to a global downregulation of gene expression and subsequent induction of apoptosis. This non-specific inhibition of transcription accounts for both its potent therapeutic effects and its significant toxicity.

The Significance of Stereochemistry: A Tale of Two Epimers

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. Even subtle changes in the spatial orientation of a functional group can dramatically alter a molecule's ability to interact with its biological target, thereby affecting its efficacy and toxicity. Triptolide and 14-epi-triptolide are epimers, meaning they differ only in the configuration of the hydroxyl group at the C-14 position. In triptolide, this hydroxyl group is in the beta (β) orientation, while in 14-epi-triptolide, it is in the alpha (α) orientation.

Comparative Biological Activity: An Evidence-Based Postulation

Based on the established importance of the C-14 β-hydroxyl group for triptolide's activity, it is scientifically reasonable to postulate that 14-epi-triptolide will exhibit significantly attenuated biological effects across the spectrum of its known activities.

Anticancer Activity

Triptolide's potent anticancer activity is a direct consequence of its ability to induce apoptosis through the inhibition of transcription. The C-14 β-hydroxyl group is believed to be crucial for the covalent interaction with the XPB subunit of TFIIH. Therefore, the altered stereochemistry at this position in 14-epi-triptolide is expected to result in a weaker interaction with the target, leading to reduced inhibition of RNA polymerase II and, consequently, lower cytotoxic potency against cancer cells.

Anti-inflammatory and Immunosuppressive Activities

The anti-inflammatory and immunosuppressive effects of triptolide are also intrinsically linked to its inhibition of transcription, particularly of pro-inflammatory cytokines and other mediators of the immune response. The transcription factor NF-κB, a master regulator of inflammation, is a key target of triptolide's action. By inhibiting global transcription, triptolide effectively shuts down the NF-κB signaling pathway. Given the importance of the C-14 β-hydroxyl group for this primary mechanism, 14-epi-triptolide is anticipated to be a less potent inhibitor of NF-κB activation and will likely exhibit weaker anti-inflammatory and immunosuppressive properties compared to triptolide.

The following table summarizes the anticipated differences in the biological activities of triptolide and 14-epi-triptolide based on structure-activity relationship principles.

| Biological Activity | Triptolide (14β-OH) | 14-epi-Triptolide (14α-OH) - Postulated | Rationale |

| Anticancer Cytotoxicity | High | Low to Moderate | The 14β-OH is critical for potent inhibition of RNA Polymerase II, the primary mechanism of cytotoxicity. |

| Anti-inflammatory Activity | High | Low to Moderate | Inhibition of pro-inflammatory cytokine transcription via RNA Polymerase II suppression is dependent on the 14β-OH configuration. |

| Immunosuppressive Activity | High | Low to Moderate | Suppression of immune cell proliferation and function is linked to the potent transcriptional inhibitory activity conferred by the 14β-OH group. |

| Toxicity | High | Lower | Reduced interaction with biological targets due to the 14α-OH configuration is expected to lead to a more favorable toxicity profile. |

Experimental Protocols for Comparative Analysis

To empirically validate the postulated differences in the biological activities of triptolide and 14-epi-triptolide, the following experimental protocols are provided as a guide for researchers.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of triptolide and 14-epi-triptolide in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

.

Figure 1. Workflow for the MTT cytotoxicity assay.

Assessment of Anti-inflammatory Activity: NF-κB Nuclear Translocation Assay

This assay measures the inhibition of the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like TNF-α.

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate. Pre-treat the cells with various concentrations of triptolide or 14-epi-triptolide for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

.

Figure 2. Workflow for the NF-κB nuclear translocation assay.

Assessment of Mechanism of Action: In Vitro RNA Polymerase II Transcription Assay

This assay directly measures the inhibitory effect of the compounds on the transcriptional activity of RNA polymerase II.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a DNA template with a known promoter, purified RNA polymerase II, and the necessary transcription factors.

-

Compound Incubation: Add triptolide or 14-epi-triptolide at various concentrations to the reaction mixture and incubate.

-

Transcription Initiation: Initiate transcription by adding radiolabeled nucleotides (e.g., [α-³²P]UTP).

-

Transcription Elongation and Termination: Allow the transcription reaction to proceed for a defined period.

-

RNA Analysis: Separate the resulting RNA transcripts by gel electrophoresis.

-

Detection and Quantification: Visualize the radiolabeled RNA transcripts by autoradiography and quantify the band intensities to determine the level of transcription inhibition.

.

Figure 3. Workflow for the in vitro RNA Polymerase II transcription assay.

Conclusion and Future Directions

Triptolide remains a fascinating and promising natural product with a well-defined, albeit challenging, mechanism of action. While its clinical development has been hampered by toxicity, a deeper understanding of its structure-activity relationships is paramount for the design of safer and more effective analogs. The stereochemistry at the C-14 position appears to be a critical determinant of triptolide's biological activity. Based on existing evidence, 14-epi-triptolide is predicted to have significantly reduced anticancer, anti-inflammatory, and immunosuppressive properties compared to triptolide. This likely translates to a more favorable toxicity profile, but also diminished therapeutic efficacy.

Direct comparative studies are essential to definitively elucidate the pharmacological profile of 14-epi-triptolide. The experimental protocols provided in this guide offer a clear path for researchers to undertake such investigations. A thorough characterization of 14-epi-triptolide and other triptolide analogs will not only advance our understanding of the intricate structure-activity relationships of this potent natural product but may also pave the way for the development of novel therapeutics with an improved therapeutic index.

References

-

Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives.[Link]

-

Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review.[Link]

-

Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review.[Link]

-

Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma.[Link]

-

Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA.[Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.[Link]

-

In vitro analysis of RNA polymerase II elongation complex dynamics.[Link]

Methodological & Application

Application Note: A Robust HPLC Method for the Baseline Separation of Triptolide and its C14-Epimer

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative separation of triptolide and its C14 epimer, epi-triptolide. Triptolide, a potent diterpenoid triepoxide extracted from the thunder god vine, Tripterygium wilfordii, has garnered significant interest for its wide spectrum of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] During both chemical synthesis and under certain extraction or storage conditions, the formation of the C14 epimer, epi-triptolide, can occur. As the stereochemistry of a molecule is critical to its biological activity, a reliable method to separate and quantify these two closely related compounds is essential for quality control, drug development, and pharmacological studies. This protocol details the use of a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of triptolide and epi-triptolide.

Introduction: The Significance of Stereoisomeric Purity

Triptolide is a complex natural product with multiple stereocenters, making its biological activity highly dependent on its specific three-dimensional structure. Epi-triptolide, differing only in the stereochemistry at the C14 position, may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve these epimers is not merely an analytical challenge but a critical necessity for ensuring the safety and efficacy of triptolide-based therapeutics.

The primary challenge in separating epimers lies in their identical molecular weight and similar physicochemical properties, which render them inseparable by conventional reversed-phase HPLC methods. Chiral chromatography, which utilizes a chiral stationary phase to create transient diastereomeric complexes with the analytes, provides the necessary selectivity for such separations. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including epimers.

This application note provides a comprehensive, field-proven protocol for the separation of triptolide and epi-triptolide, addressing the causality behind experimental choices to empower researchers to adapt and troubleshoot the method effectively.

Experimental Workflow and Causality

The successful separation of triptolide and its epimer hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Normal-phase chromatography is often preferred for the separation of non-polar to moderately polar compounds like triptolide, as it can offer unique selectivity based on interactions with polar functional groups.

Figure 1: A generalized workflow for the HPLC separation of triptolide and epi-triptolide.

Detailed Protocols

Materials and Reagents

-

Triptolide and epi-triptolide reference standards (purity >98%)

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade, optional mobile phase component)

-

Methanol (for sample preparation, if necessary)

-

Acetonitrile (for sample preparation, if necessary)

-

HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or photodiode array (PDA) detector.

Standard and Sample Preparation

Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results, as well as to protect the longevity of the chiral column. The sample solvent should be compatible with the mobile phase to avoid peak distortion.

-

Stock Solutions: Prepare individual stock solutions of triptolide and epi-triptolide at a concentration of 1 mg/mL in methanol or acetonitrile.

-

Working Standard: Prepare a mixed working standard containing both triptolide and epi-triptolide at a final concentration of approximately 0.1 mg/mL each by diluting the stock solutions with the mobile phase or a component of the mobile phase (e.g., isopropanol).

-

Sample Preparation: For unknown samples, dissolve the material in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) and then dilute with the mobile phase to a final concentration within the linear range of the detector.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

Rationale: The choice of a cellulose-based chiral stationary phase, such as Chiralcel OD-H, is based on its proven efficacy in separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The normal-phase mobile phase, consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol), allows for fine-tuning of the retention and selectivity.

| Parameter | Recommended Condition | Rationale |

| Column | Chiralcel OD-H (5 µm, 4.6 x 250 mm) | A cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, known for its broad enantioselectivity. |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | The ratio can be adjusted to optimize resolution. Increasing IPA content will decrease retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 218 nm | Triptolide exhibits significant UV absorbance at this wavelength. |

| Injection Volume | 10 µL | This volume can be adjusted based on sample concentration and detector sensitivity. |

Results and Discussion: Achieving Baseline Separation

Under the recommended conditions, a baseline separation of triptolide and epi-triptolide should be achieved. The elution order and retention times may vary slightly depending on the specific column batch and HPLC system.

Expected Outcome:

-

Resolution (Rs): A resolution value of >1.5 is indicative of baseline separation.

-

Selectivity (α): The selectivity factor, a ratio of the retention factors of the two epimers, should be greater than 1.

-

Peak Shape: Symmetrical peaks with a tailing factor close to 1 are desirable.

| Compound | Expected Retention Time (min) |

| Triptolide | ~ 10 |

| Epi-triptolide | ~ 12 |

(Note: These are approximate retention times and will vary based on the specific system and conditions.)

Method Optimization:

-

Mobile Phase Composition: If the resolution is insufficient, the percentage of isopropanol in the mobile phase can be adjusted. Decreasing the isopropanol content will increase retention times and may improve resolution, while increasing it will shorten the analysis time.

-

Alternative Modifiers: In some cases, replacing isopropanol with ethanol may alter the selectivity and improve the separation.

-

Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution by allowing for more interactions between the analytes and the chiral stationary phase.

Figure 2: Conceptual diagram of the chiral recognition mechanism.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible means for the separation of triptolide and its C14 epimer, epi-triptolide. By employing a polysaccharide-based chiral stationary phase under normal-phase conditions, baseline resolution can be achieved, enabling accurate quantification and purity assessment. This method is an invaluable tool for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical quality control, ensuring the stereoisomeric integrity of triptolide for further research and development.

References

-

Daicel Corporation. DAICEL Chiral Application Search. Daicel. Available at: [Link].

-

Chiral Technologies, Inc. Application Notes: Chiral. LCGC International. Available at: [Link].

-

Daicel Chiral Technologies. Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link].

- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

- Svec, F. (2010). Chiral separation of hesperidin and naringin and its analysis in a butanol extract of Launeae arborescens.

- Zhang, T. (2010). Method development with CHIRALPAK® IA. Daicel Chemical Industries.

- Daicel Chiral Technologies. (2022). Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. Daicel Chiral Technologies.

- Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Polysaccharide-based chiral stationary phases.

-

Daicel Chiral Technologies. Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies. Available at: [Link].

- Ates, H., & Arslan, F. N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Li, Y., et al. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 2012-2033.

- Kupchan, S. M., et al. (1972). Triptolide and tripdiolide, novel antileukemic diterpenoid triepoxides from Tripterygium wilfordii. Journal of the American Chemical Society, 94(20), 7194-7195.

- Brinker, A. M., & Raskin, I. (2005). Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography.

- He, Q. L., et al. (2015). Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. Fitoterapia, 105, 129-143.

Sources

Application Note: Solubility, Stability, and Handling of 14-epi-Triptolide in DMSO and Cell Culture Media

[1]

Abstract & Compound Profile

14-epi-Triptolide is the C-14 epimer of the diterpenoid triepoxide triptolide (active component of Tripterygium wilfordii).[1] While triptolide exhibits potent immunosuppressive and anti-tumor activities, 14-epi-triptolide is frequently utilized as a negative control or a less active analog in Structure-Activity Relationship (SAR) studies.[1] The C-14 hydroxyl group's stereochemistry is critical for high-affinity binding to targets such as XPB (ERCC3); inversion of this center significantly reduces biological potency.[1]

Effective use of 14-epi-triptolide requires strict adherence to solubility protocols to prevent experimental artifacts caused by micro-precipitation or solvent toxicity.[1]

Physicochemical Specifications

| Property | Data | Notes |

| Compound Name | 14-epi-Triptolide | Stereoisomer of Triptolide |

| CAS Number | 73543-06-3 | Distinct from Triptolide (38748-32-2) |

| Molecular Formula | C₂₀H₂₄O₆ | Same as parent compound |

| Molecular Weight | 360.4 g/mol | |

| Appearance | White to off-white powder | Crystalline solid |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, sterile grade recommended |

| Aqueous Solubility | Practically Insoluble | Do NOT dissolve directly in water/media |

Solubility & Stability Guidelines

Solvent Compatibility[1]

-

DMSO (Recommended): Soluble up to 10 mg/mL (approx. 27 mM).[1] This is the gold standard for stock preparation.

-

Ethanol: Soluble, but less stable than DMSO stocks due to potential evaporation and hygroscopy.[1]

-

Water/PBS: Insoluble.[1] Direct addition of powder to aqueous buffers will result in suspension, not solution, leading to inaccurate dosing.[1]

Stability Profile

Like its parent compound, 14-epi-triptolide contains three epoxide rings which are chemically reactive and sensitive to environmental stress.[1]

-

Hydrolysis: The epoxide rings (C12-C13) are susceptible to opening in acidic or basic aqueous conditions, rendering the molecule inactive.[1]

-

Temperature:

-

Light: Protect from light during storage and handling.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

-

Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 3.60 mg of 14-epi-triptolide.[1]

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9%) to the vial.

-

Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually to ensure no particulates remain.[1] If necessary, sonicate in a water bath for 2 minutes at room temperature.[1]

-

Aliquot: Dispense into small aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store immediately at -20°C or -80°C.

Protocol B: Serial Dilution for Cell Culture (The "Intermediate Step" Method)

Objective: Dilute the hydrophobic stock into aqueous media without causing "crashing out" (precipitation).[1]

Directly dumping high-concentration DMSO stock into cell media often causes local high concentrations that precipitate the drug. Use an intermediate dilution step.

Workflow:

-

Thaw: Thaw one aliquot of 10 mM DMSO stock at room temperature. Vortex briefly.

-

Intermediate Dilution (100x):

-

Working Solution:

-

Dilute the 100 µM intermediate solution further into the final well/dish to reach the desired assay concentration (e.g., 100 nM).

-

Example: Dilute 1:1000 of the intermediate into the final media.

-

-

Final DMSO Check: Ensure the final DMSO concentration in the cell culture is ≤ 0.1% (v/v) to avoid solvent toxicity.

Visualizations

Figure 1: Preparation & Dilution Workflow

The following diagram illustrates the critical path from solid powder to cell treatment, highlighting the intermediate step to ensure solubility.

Caption: Step-by-step dilution workflow emphasizing the intermediate dilution step to prevent compound precipitation in aqueous media.

Figure 2: Troubleshooting Decision Tree

Use this logic flow if you observe crystals or unexpected toxicity.

Caption: Decision matrix for diagnosing solubility vs. toxicity issues during cell culture experiments.

References

-

Cayman Chemical. Triptolide Product Information & Safety Data Sheet.[1] (Provides baseline solubility data for triptolide and derivatives).

-

Selleck Chemicals. Triptolide (PG490) Chemical Properties. (Confirms DMSO solubility and storage conditions).

-

ChromaDex. TRIPTOLIDE, (+/-)-14-EPI-(P) Product Page.[1][2] (Specific CAS 73543-06-3 and identification as a reference standard).

-

He, Q., et al. (2015). Triptolide functions as a novel ovarian cancer oncogene inhibitor.[1] (Discusses structure-activity relationships and the importance of the C-14 hydroxyl group).

-

Titov, D. V., et al. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide.[1] Nature Chemical Biology.[1] (Establishes the mechanism of action and the specificity of stereochemistry).

Application Notes and Protocols for the Extraction and Isolation of Epi-Triptolide from Thunder God Vine

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine that has been utilized for centuries in traditional Chinese medicine to treat a range of inflammatory and autoimmune diseases.[1] Modern phytochemical research has led to the isolation of numerous bioactive compounds from this plant, with the diterpenoid triepoxide triptolide being one of the most extensively studied for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1] Epi-triptolide, a naturally occurring epimer of triptolide, also exhibits significant biological activities and is a crucial subject of study for drug development and SAR (Structure-Activity Relationship) analysis.

The primary challenge in the study of epi-triptolide lies in its low natural abundance and the difficulty in separating it from the more abundant triptolide. These two molecules are diastereomers, differing only in the stereochemistry at a single chiral center, which makes their separation a non-trivial task requiring optimized chromatographic techniques.

This comprehensive guide provides detailed, field-proven protocols for the extraction of a triptolide-enriched fraction from the roots of Tripterygium wilfordii, followed by the chromatographic isolation and purification of epi-triptolide. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying scientific principles to ensure robust and reproducible results.

Chemical Structures and the Basis for Separation

Triptolide and epi-triptolide are structurally complex diterpenoids with the chemical formula C₂₀H₂₄O₆.[2] The key to their separation lies in understanding their stereochemical relationship. They are epimers at the C-14 position, meaning they differ only in the three-dimensional arrangement of the hydroxyl group at this carbon. This subtle difference in stereochemistry, however, is sufficient to alter their physicochemical properties, such as polarity and interaction with chiral stationary phases, which can be exploited for their chromatographic separation.

Caption: Overall workflow for the extraction and isolation of epi-triptolide.

Part 1: Extraction and Preliminary Purification of Triptolide-Enriched Fraction

This part of the protocol focuses on the initial extraction of the diterpenoids from the plant material and a preliminary purification to remove a significant portion of interfering substances. The following protocol is adapted from established methodologies and is designed for scalability.

Materials and Reagents

-

Dried and powdered roots of Tripterygium wilfordii

-

Ethanol (95% or absolute)

-

Dichloroethane

-

Sodium Hydroxide (NaOH)

-

Cyclohexane

-

Acetone

-

Silica gel (100-200 mesh)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

Protocol 1.1: Solvent Extraction and Alkali Treatment

-

Rationale: An ethanol-water mixture is used to efficiently extract a broad range of compounds, including the moderately polar diterpenoids. The subsequent alkali wash with NaOH is a critical step to remove acidic impurities, which can interfere with the downstream chromatographic separation. Dichloroethane is used for liquid-liquid extraction to partition the target compounds into the organic phase.

-

Extraction:

-

To 1 kg of powdered Tripterygium wilfordii root, add 6 L of 80% ethanol-water (v/v).

-

Heat the mixture to a gentle boil and reflux for 3 hours.

-

Filter the mixture while hot and collect the filtrate.

-

Repeat the extraction on the plant material two more times with 5 L of 80% ethanol-water for 2 hours each.

-

Combine all the filtrates.

-

-

Concentration and Partitioning:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Continue until the total volume is approximately 1.2 L.

-

Transfer the aqueous concentrate to a large separatory funnel and add 1.5 L of dichloroethane. Shake vigorously for 10 minutes.

-

Add 500-600 mL of 0.35 N aqueous NaOH solution to the separatory funnel and shake for another 5 minutes.

-

Allow the layers to separate. The upper aqueous layer will be dark and the lower dichloroethane layer will be a bright yellow.

-

Collect the lower dichloroethane layer.

-

Back-extract the aqueous layer with 800 mL of fresh dichloroethane and combine this with the first dichloroethane extract.

-

Protocol 1.2: Removal of Weakly Polar Impurities

-

Rationale: This step aims to remove highly non-polar compounds, such as fats and waxes, which can co-elute with the target compounds in later stages. Cyclohexane, a non-polar solvent, is used to wash the crude extract.

-

Drying and Adsorption:

-

Concentrate the combined dichloroethane extracts under reduced pressure to a viscous residue.

-

Add 15 g of 100-200 mesh silica gel to the residue and mix thoroughly.

-

Dry the mixture in a vacuum oven at a temperature below 60°C to obtain a free-flowing powder.

-

-

Cyclohexane Wash:

-

Transfer the powdered crude product to a beaker or a short column.

-

Add 100 mL of cyclohexane and stir or allow it to percolate through the column.

-

Filter and discard the cyclohexane wash.

-

Repeat the wash two more times with 100 mL of cyclohexane each, or until the cyclohexane runs clear.

-

-

Acetone Extraction:

-

Transfer the washed silica gel residue to a beaker.

-

Add 200 mL of acetone and stir for 15 minutes to dissolve the desired compounds.

-

Filter the mixture and collect the acetone filtrate.

-

Concentrate the acetone solution to dryness under reduced pressure to yield a flocculent, dried triptolide-enriched fraction.

-

Part 2: Isolation of Epi-Triptolide by Preparative HPLC

This is the most critical step for the isolation of epi-triptolide. As diastereomers, triptolide and epi-triptolide have different physical properties and can be separated on a standard (achiral) stationary phase. A reversed-phase column is a suitable choice for this separation.

Materials and Reagents

-

Triptolide-enriched fraction from Part 1

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Fraction collector

Protocol 2.1: Preparative HPLC Separation

-

Rationale: A C18 reversed-phase column separates compounds based on their hydrophobicity. While triptolide and epi-triptolide have very similar structures, the different spatial arrangement of the C-14 hydroxyl group can lead to slight differences in their interaction with the stationary phase, allowing for their separation. A gradient elution is employed to ensure good resolution and reasonable run times.

-

Sample Preparation:

-

Dissolve a portion of the triptolide-enriched fraction in a minimal amount of methanol or acetonitrile to create a concentrated solution (e.g., 50-100 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | Preparative C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-60% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 219 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

-

Fraction Collection:

-

Perform a preliminary analytical run to determine the retention times of triptolide and epi-triptolide.

-

Set up the fraction collector to collect the peaks corresponding to the two epimers separately.

-

Pool the fractions containing pure epi-triptolide based on the analytical HPLC analysis of each fraction.

-

-

Post-Purification:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified epi-triptolide.

-

Part 3: Purity Assessment and Structural Confirmation

After isolation, it is crucial to confirm the purity and identity of the epi-triptolide.

Protocol 3.1: Analytical HPLC for Purity Assessment

-

Rationale: A high-resolution analytical HPLC method is used to accurately determine the purity of the isolated compound.

| Parameter | Value |

| Column | Analytical C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 35-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 219 nm |

| Injection Volume | 10 µL |

-

Procedure:

-

Prepare a standard solution of the isolated epi-triptolide in methanol (approx. 0.1 mg/mL).

-

Inject the solution into the HPLC system.

-

Integrate the peak area of epi-triptolide and any impurities to calculate the purity. A purity of >98% is generally desired for biological studies.

-

Protocol 3.2: Structural Confirmation by LC-MS/MS

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides molecular weight and fragmentation data, which serves as a powerful tool for confirming the identity of the isolated compound.

-

Procedure:

-

Utilize an LC-MS/MS system with an electrospray ionization (ESI) source.

-

Use similar chromatographic conditions as in the analytical HPLC method.

-

In positive ion mode, triptolide and epi-triptolide should show a protonated molecule [M+H]⁺ at m/z 361.3.

-

Perform MS/MS fragmentation of the parent ion to obtain a characteristic fragmentation pattern, which can be compared to literature data for confirmation.

-

Alternative and Emerging Technologies: Supercritical Fluid Extraction (SFE)

For a more environmentally friendly and efficient extraction process, Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a promising alternative to traditional solvent extraction.

-

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds. The solvating power can be tuned by changing the pressure and temperature.

-

Advantages:

-

Use of a non-toxic, non-flammable, and inexpensive solvent (CO₂).

-

Mild operating temperatures, which prevent the degradation of thermolabile compounds.

-

Easy removal of the solvent by depressurization, resulting in a solvent-free extract.

-

-

Typical SFE Parameters for Diterpenoids:

-

Pressure: 200-400 bar

-

Temperature: 40-60 °C

-

Co-solvent: 5-15% ethanol or methanol to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like triptolide.

-

References

- Google Patents. (n.d.). CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant.

- Titov, D. V., Gilman, B., He, Q. L., Bhat, S., Low, W. K., Dang, Y., ... & Ambudkar, S. V. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide.

-

Frontiers in Pharmacology. (2022). A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Triptolide. Retrieved February 5, 2026, from [Link]

-

MDPI. (2022). Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples. Retrieved February 5, 2026, from [Link]

Sources

Synthetic Pathways to C-14 Epimers of Triptolide: A Detailed Guide for Researchers

Introduction: The Significance of Stereochemistry at C-14 in Triptolide Analogs

Triptolide, a diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant attention in the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer activities. Its complex molecular architecture, featuring multiple stereocenters and reactive epoxide functionalities, presents both a formidable challenge and a rich opportunity for medicinal chemists. The hydroxyl group at the C-14 position has been identified as a critical determinant of its biological activity. Modification of this functional group, particularly alteration of its stereochemistry, can profoundly impact the molecule's therapeutic index, potentially leading to analogs with enhanced efficacy and reduced toxicity. This guide provides a detailed exploration of the chemical synthesis routes to access the C-14 epimer of triptolide, 14-epi-triptolide, offering researchers and drug development professionals a comprehensive resource for the synthesis and study of these promising analogs.

Strategic Approaches to the Synthesis of 14-epi-Triptolide

The synthesis of 14-epi-triptolide can be approached through two primary strategies:

-

Semi-synthesis from Triptolide: This approach leverages the naturally abundant triptolide as a starting material. It involves an oxidation-reduction sequence at the C-14 position.

-

Total Synthesis: While more synthetically demanding, total synthesis offers the flexibility to introduce stereochemical variations at any desired position, including C-14, from simple precursors. Several total syntheses of triptolide have reported the formation of 14-epi-triptolide as a significant byproduct.

This guide will focus on the more accessible semi-synthetic route, providing detailed protocols for the key transformations.

Semi-Synthetic Route from Triptolide to 14-epi-Triptolide

The most direct semi-synthetic pathway to 14-epi-triptolide involves a two-step process: the oxidation of the C-14 hydroxyl group of triptolide to the corresponding ketone (triptonide), followed by the stereoselective reduction of the ketone to yield a mixture of triptolide and its C-14 epimer. The greater thermodynamic stability of the equatorial hydroxyl group in 14-epi-triptolide often leads to its preferential formation during the reduction step.

Figure 1: General workflow for the semi-synthesis of 14-epi-triptolide from triptolide.

Experimental Protocols

Part 1: Oxidation of Triptolide to Triptonide

Rationale: The conversion of the secondary alcohol at C-14 of triptolide to a ketone is a crucial first step. Various oxidizing agents can be employed for this transformation. A common and effective method utilizes Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields.

Materials:

-

Triptolide

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve triptolide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude triptonide.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure triptonide as a white solid.

Table 1: Summary of the Oxidation of Triptolide to Triptonide

| Parameter | Value |

| Starting Material | Triptolide |

| Reagent | Dess-Martin periodinane (DMP) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with NaHCO₃/Na₂S₂O₃, extraction |

| Purification | Silica gel column chromatography |

| Typical Yield | >90% |

Part 2: Reduction of Triptonide to Triptolide and 14-epi-Triptolide

Rationale: The reduction of the C-14 ketone (triptonide) is the key step to introduce the desired stereochemistry. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose. The hydride attack can occur from either the α-face or the β-face of the molecule, leading to the formation of both triptolide (β-hydroxyl) and 14-epi-triptolide (α-hydroxyl). It has been reported that the reduction of triptonide with sodium borohydride yields a mixture of triptolide and 14-epi-triptolide, with the latter being the major product in a ratio of approximately 3:1.[1]

Materials:

-

Triptonide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or a High-Performance Liquid Chromatography (HPLC) system for separation.

Procedure:

-

Dissolve triptonide (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2-3 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-2 hours).

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and DCM. Separate the layers and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude mixture of triptolide and 14-epi-triptolide as a white solid.

Table 2: Summary of the Reduction of Triptonide

| Parameter | Value |

| Starting Material | Triptonide |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Acidic quench, extraction |

| Product | Mixture of Triptolide and 14-epi-Triptolide |

| Reported Ratio (Triptolide:14-epi-Triptolide) | ~1:3 |

Part 3: Separation of Triptolide and 14-epi-Triptolide

Rationale: Triptolide and 14-epi-triptolide are diastereomers, and as such, they can be separated using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) on a normal-phase silica gel column is a highly effective method for achieving baseline separation of these two epimers.

Materials:

-

Crude mixture of triptolide and 14-epi-triptolide

-

HPLC-grade solvents (e.g., hexanes, ethyl acetate, isopropanol)

-

Preparative HPLC system with a silica gel column

Illustrative HPLC Separation Protocol:

-

Column: Silica gel column (e.g., 250 x 10 mm, 5 µm particle size)

-

Mobile Phase: A mixture of hexanes and ethyl acetate, or hexanes and isopropanol. The exact ratio should be optimized by analytical HPLC first to achieve good separation. A typical starting point could be a gradient or isocratic elution with a mobile phase such as 90:10 hexanes:ethyl acetate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 2-5 mL/min for a preparative column.

-

Detection: UV detection at a wavelength where triptolide and its epimer absorb (e.g., 218 nm).

Procedure:

-

Dissolve the crude mixture of epimers in a minimal amount of the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the two separated peaks.

-

Analyze the collected fractions by analytical HPLC or TLC to confirm their purity.

-

Combine the pure fractions for each epimer and remove the solvent under reduced pressure to obtain pure triptolide and 14-epi-triptolide.

Figure 2: Workflow for the HPLC separation of triptolide and 14-epi-triptolide.

Characterization of 14-epi-Triptolide

The successful synthesis and purification of 14-epi-triptolide should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra of 14-epi-triptolide will show distinct differences in the chemical shifts and coupling constants of the protons and carbons around the C-14 center compared to triptolide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point: The melting point of the purified epimer should be sharp and distinct from that of triptolide.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and accessible method for the preparation of 14-epi-triptolide, a valuable analog for structure-activity relationship studies and further drug development. The key to this synthesis is the non-stereoselective reduction of triptonide, which gratifyingly favors the formation of the desired epimer. The subsequent chromatographic separation, while requiring careful optimization, allows for the isolation of highly pure 14-epi-triptolide.

Further research in this area could focus on the development of more stereoselective reduction methods to further enhance the yield of the desired epimer. Additionally, the exploration of other C-14 modifications, such as etherification, esterification, and the introduction of nitrogen-containing functional groups, holds promise for the discovery of novel triptolide analogs with improved therapeutic profiles. The protocols detailed herein serve as a foundational platform for researchers to embark on these exciting avenues of investigation in the quest for safer and more effective therapeutic agents.

References

- Berchtold, G. A., & Michno, D. M. (1980). Total synthesis of racemic triptolide and triptonide. The Journal of Organic Chemistry, 45(21), 4393-4396.

-

Li, Y., & Li, A. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 2038–2055. [Link]

-

Gao, J., Zhang, Y., Liu, X., Wang, J., Zhang, Y., & Gao, W. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Theranostics, 11(15), 7199–7221. [Link]

Sources

Crystallization techniques for purifying epi-triptolide

Application Note: Advanced Crystallization Strategies for High-Purity Epi-Triptolide Isolation

Part 1: Executive Summary & Technical Context

Subject: Purification of 14-epi-triptolide via Fractional Crystallization Target Audience: Process Chemists, Purification Scientists, and Drug Development Engineers.

The Challenge: Epi-triptolide (specifically 14-epi-triptolide ) is a C-14 epimer of the potent diterpenoid triptolide. While triptolide is the primary pharmacological agent in Tripterygium wilfordii, 14-epi-triptolide often appears as a significant byproduct in total synthesis (yields up to 68% vs. 21% for triptolide) or as a difficult-to-remove impurity in natural extracts. Separation is notoriously difficult due to their near-identical polarity and solubility profiles. Standard flash chromatography is often insufficient for multi-gram scale purification, necessitating a robust crystallization protocol.

The Solution: This guide details a Fractional Crystallization Protocol that exploits subtle differences in crystal lattice energy and solubility between the C-14 epimers. By strictly controlling supersaturation (metastable zone width) and utilizing preferential seeding, researchers can isolate high-purity (>98%) epi-triptolide without excessive reliance on preparative HPLC.

Part 2: Physicochemical Foundation & Solvent Selection

Structural Nuance & Solubility

The difference between triptolide and epi-triptolide lies at the C-14 hydroxyl group . Triptolide possesses a 14

-

Triptolide MP: 226–227°C[1]

-

14-epi-Triptolide MP: Distinct (often lower or broader range in crude mixtures).

-

Key Insight: Epimers often form solid solutions or eutectic mixtures. Successful isolation requires a solvent system where the desired isomer (epi-triptolide) has a steep solubility-temperature curve, while the impurity (triptolide) remains soluble at the harvest temperature.

Solvent System Strategy

Empirical data suggests that binary solvent systems offer the best selectivity.

-

Primary Solvent (Good Solubility): Ethyl Acetate (EtOAc) or Acetone.

-

Anti-Solvent (Poor Solubility): n-Hexane, Petroleum Ether, or Diethyl Ether.

Recommended System: Ethyl Acetate : n-Hexane (1:3 to 1:5 v/v)

-

Rationale: EtOAc solubilizes the diterpenoid core, while non-polar hexane reduces the solubility limit gently, forcing crystallization based on lattice stability rather than rapid precipitation (oiling out).

Part 3: Detailed Experimental Protocols

Protocol A: Solubility Profiling (The "Cloud Point" Test)

Before scaling up, define the metastable zone.

-

Preparation: Place 100 mg of crude epi-triptolide mixture in a vial.

-

Dissolution: Add minimal hot EtOAc (approx. 60°C) until clear. Record volume (

). -

Titration: Dropwise add hot n-Hexane until a persistent cloudiness (turbidity) appears. Record volume (

). -

Clearance: Add just enough EtOAc to make the solution clear again.

-

Cooling: Allow to cool to room temperature (RT) slowly.

-

Result: If oiling occurs, the anti-solvent ratio is too high. If crystals form, record the onset temperature (

).

-

Protocol B: Multi-Stage Fractional Crystallization (Core Workflow)

Objective: Isolate 14-epi-triptolide from a synthetic mixture (approx. 70:30 epi:triptolide ratio).

Step 1: Dissolution & Filtration [2]

-

Weigh the crude solid mixture.

-

Dissolve in Ethyl Acetate at reflux temperature (approx. 75°C). Use 5–7 mL of solvent per gram of solid.

-

Hot Filtration: Filter the hot solution through a sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities. Critical: Pre-warm the funnel to prevent premature crystallization.

Step 2: Controlled Anti-Solvent Addition

-

Maintain the filtrate at 60–65°C.

-

Slowly add n-Hexane (pre-warmed to 50°C) with gentle stirring.

-

Target Ratio: Reach a final solvent composition of 1:3 (EtOAc:Hexane) .

-

Stop addition immediately if permanent turbidity is observed.

Step 3: Seeding (The Purity Driver) Self-Validating Step: Spontaneous nucleation often traps impurities. Seeding ensures the growth of the specific polymorph/isomer.

-

Cool the solution to 45°C (Supersaturation zone).

-

Add Seed Crystals of pure 14-epi-triptolide (0.1% w/w).

-

Note: If no seeds are available, scratch the vessel wall with a glass rod to induce nucleation.

-

-

Hold temperature at 45°C for 30 minutes to allow seed growth without secondary nucleation.

Step 4: Programmable Cooling

-

Cool the mixture to Room Temperature (20–25°C) at a rate of 5°C per hour. Rapid cooling traps triptolide in the lattice.

-

Once at RT, transfer to a 4°C environment (refrigerator) for 12–24 hours to maximize yield.

Step 5: Harvesting & Washing

-

Filter the crystals using vacuum filtration.

-

Displacement Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc:Hexane (1:10).

-

Why? This removes the mother liquor (rich in triptolide) from the crystal surface without redissolving the epi-triptolide.

-

-

Dry under high vacuum at 40°C for 4 hours.

Step 6: Recrystallization (Polishing)

-

Analyze purity via HPLC.[3] If <98%, repeat Steps 1–5 using a slightly more polar system (e.g., Ethanol:Water 4:1 ) to remove different impurity profiles.

Part 4: Visualization of Workflows

Figure 1: Fractional Crystallization Decision Matrix

This diagram outlines the logic flow for purifying the epimer mixture.

Caption: Step-by-step logic flow for the fractional crystallization of epi-triptolide, emphasizing the critical decision points at turbidity and purity analysis.

Figure 2: Epimer Solubility & Separation Logic

Visualizing why temperature control separates the isomers.

Caption: Mechanism of separation: As the major component, epi-triptolide reaches supersaturation first. Slow cooling prevents the minor component (triptolide) from co-precipitating.

Part 5: Analytical Validation & Quality Control

To ensure the trustworthiness of the protocol, the isolated crystals must be validated against the following criteria:

| Parameter | Acceptance Criteria | Method | Notes |

| Purity | ≥ 98.0% | HPLC (C18 or Chiral) | Monitor relative retention time (RRT). Triptolide and epi-triptolide often co-elute on short columns. |

| Melting Point | Distinct Range | DSC / Capillary | Compare against standard triptolide (226°C). A depressed or broad MP indicates epimer contamination. |

| Stereochemistry | Conforms | 1H-NMR / NOESY | Check C-14 proton shift. The |

| Residual Solvent | < 5000 ppm | GC-Headspace | Crucial if used for biological assays (EtOAc/Hexane toxicity). |

Troubleshooting Guide:

-

Problem: "Oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.

-

Cause: Cooling too fast or too much anti-solvent.

-

Fix: Re-heat to dissolve the oil, add a small amount of primary solvent (EtOAc), and seed immediately at a higher temperature.

-

-

Problem: Low Yield.

-

Cause: Isomer remained in Mother Liquor.

-

Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: The second crop will have lower purity.

-

References

-

Kupchan, S. M., et al. (1972).[4][5] Triptolide and Tripdiolide, Novel Antileukemic Diterpenoid Triepoxides from Tripterygium wilfordii. Journal of the American Chemical Society.

-

Zhou, Z. Y., et al. (2019). A Review of the Total Syntheses of Triptolide. Frontiers in Chemistry.

-

Liu, Q., et al. (2011). Residual Dipolar Couplings in Structure Determination of Natural Products (Discusses RDC differentiation of triptolide and 14-epi-triptolide). Journal of Organic Chemistry.

-

Cai, F., et al. (2023). Tandemly duplicated CYP82Ds catalyze 14-hydroxylation in triptolide biosynthesis. Nature Communications.

-

Patents (General Process): Methods for Isolation of Triptolide Compounds. US Patent Application 20070282114.

Sources

- 1. Triptolide CAS#: 38748-32-2 [m.chemicalbook.com]

- 2. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]

- 3. Triptolide Tripterygium wilfordii, = 98 HPLC, solid 38748-32-2 [b2b.sigmaaldrich.com]

- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Toxicity Profile Comparison of Triptolide Analogs: A Technical Guide

Executive Summary